3-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
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Overview
Description
3-(4-Methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a synthetic organic compound that features a methoxyphenyl group and a pyrrolopyrimidine moiety
Scientific Research Applications
3-(4-Methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Potential use in the development of novel materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the methoxyphenyl group is introduced to the pyrrolopyrimidine core.
Final Assembly: The final step involves the coupling of the intermediate with a propanone derivative under conditions that facilitate the formation of the desired ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.
3-(4-Methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-14-5-2-12(3-6-14)4-7-16(20)19-9-13-8-17-11-18-15(13)10-19/h2-3,5-6,8,11H,4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQWYYXWFFRDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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